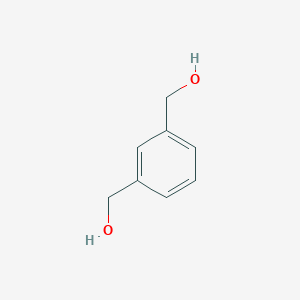

1,3-Benzenedimethanol

Numéro de catalogue B147609

:

626-18-6

Poids moléculaire: 138.16 g/mol

Clé InChI: YWMLORGQOFONNT-UHFFFAOYSA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US08759415B2

Procedure details

To a two-liter, 3-necked round-bottomed flask equipped with a 500-ml constant pressure addition funnel, an overhead stirrer, a thermocouple and a nitrogen inlet was added 27 g (0.74 mol) of lithium aluminum hydride (95%) and 1000 ml of anhydrous tetrahydrofuran (THF). The addition funnel was charged with a solution of 100 g (0.493 mol) of isophthaloyl dichloride in 400 ml of anhydrous THF. Diacylchloride was added slowly over a period of 2 hours with cooling in an ice bath. Once addition was complete the ice bath was removed and the suspension allowed to reach room temperature for four hours at which time it was re-cooled and 200 ml of ethyl acetate was slowly added to decompose the remaining hydride. The addition funnel was recharged with 200 ml of 2M NaOH, which was then added slowly with vigorous stirring until the ensuing suspension became granular in appearance. The suspension was filtered and well washed with ethyl acetate. The combined filtrate and washings were then washed with brine, dried over anhydrous magnesium sulfate and evaporated on a rotary evaporator to yield 64 g (94%) of the title compound as a clear, colorless oil which solidified upon standing.

[Compound]

Name

Diacylchloride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

ice

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

Yield

94%

Identifiers

|

REACTION_CXSMILES

|

[H-].[Al+3].[Li+].[H-].[H-].[H-].[C:7](Cl)(=[O:17])[C:8]1[CH:16]=[CH:15][CH:14]=[C:10]([C:11](Cl)=[O:12])[CH:9]=1>O1CCCC1>[C:8]1([CH2:7][OH:17])[CH:16]=[CH:15][CH:14]=[C:10]([CH2:11][OH:12])[CH:9]=1 |f:0.1.2.3.4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

27 g

|

|

Type

|

reactant

|

|

Smiles

|

[H-].[Al+3].[Li+].[H-].[H-].[H-]

|

|

Name

|

|

|

Quantity

|

1000 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Two

|

Name

|

|

|

Quantity

|

100 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC(C(=O)Cl)=CC=C1)(=O)Cl

|

|

Name

|

|

|

Quantity

|

400 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Three

[Compound]

|

Name

|

Diacylchloride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

ice

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with vigorous stirring until the ensuing suspension

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To a two-liter, 3-necked round-bottomed flask equipped with a 500-ml constant pressure addition funnel, an overhead stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

with cooling in an ice bath

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Once addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was removed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was re-cooled

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

200 ml of ethyl acetate was slowly added

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was then added slowly

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The suspension was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

well washed with ethyl acetate

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined filtrate and washings were then washed with brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over anhydrous magnesium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated on a rotary evaporator

|

Outcomes

Product

Details

Reaction Time |

4 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(=CC(=CC=C1)CO)CO

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 64 g | |

| YIELD: PERCENTYIELD | 94% | |

| YIELD: CALCULATEDPERCENTYIELD | 94% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |